molecular formula C13H16O4 B13345971 2-(3,5-Dimethoxyphenyl)tetrahydro-4H-pyran-4-one

2-(3,5-Dimethoxyphenyl)tetrahydro-4H-pyran-4-one

Cat. No.: B13345971
M. Wt: 236.26 g/mol
InChI Key: WLKHCRDNSISRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethoxyphenyl)tetrahydro-4H-pyran-4-one is an organic compound that belongs to the class of tetrahydropyran derivatives This compound is characterized by a tetrahydropyran ring substituted with a 3,5-dimethoxyphenyl group

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)oxan-4-one

InChI

InChI=1S/C13H16O4/c1-15-11-5-9(6-12(8-11)16-2)13-7-10(14)3-4-17-13/h5-6,8,13H,3-4,7H2,1-2H3

InChI Key

WLKHCRDNSISRPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2CC(=O)CCO2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)tetrahydro-4H-pyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable dicarbonyl compound in the presence of an acid catalyst. The reaction proceeds through a series of steps, including aldol condensation and cyclization, to form the desired tetrahydropyran derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)tetrahydro-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the tetrahydropyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)tetrahydro-4H-pyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of materials with desired chemical properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)tetrahydro-4H-pyran-4-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-4H-pyran-4-one: A simpler analog without the 3,5-dimethoxyphenyl group.

    2,3,5,6-Tetramethyl-4H-pyran-4-one: A derivative with methyl groups instead of methoxy groups.

    4H-Pyran-4-one: The parent compound without any substitutions.

Uniqueness

2-(3,5-Dimethoxyphenyl)tetrahydro-4H-pyran-4-one is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s reactivity and interaction with biological targets, making it valuable for specialized applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.